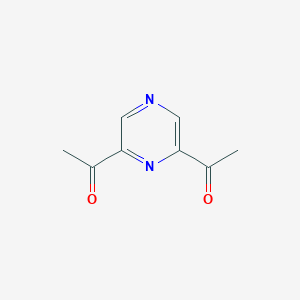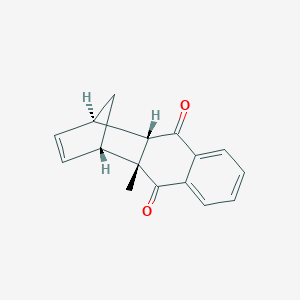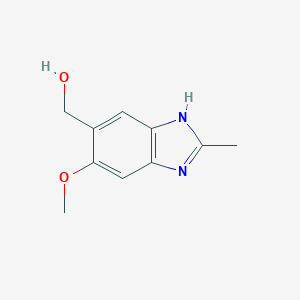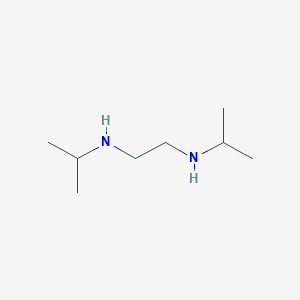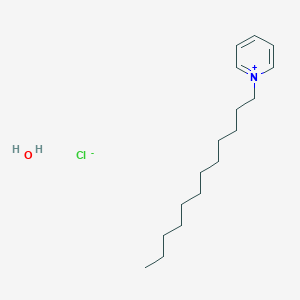
1-Dodecylpyridin-1-ium chloride hydrate
Descripción general
Descripción
1-Dodecylpyridin-1-ium chloride hydrate is a surfactant compound that has been studied for its micellar properties and interactions with various substances. It is known for its ability to form micelles in aqueous solutions, which are aggregates of surfactant molecules that can encapsulate hydrophobic molecules. This property is useful in a variety of applications, including the selective quenching of fluorescence in polycyclic aromatic hydrocarbons (PAHs) , the study of ion activities in micellar solutions , and the complexation with other molecules such as β-cyclodextrin .
Synthesis Analysis
The synthesis of 1-Dodecylpyridin-1-ium chloride hydrate is not directly discussed in the provided papers. However, one study mentions the reaction of a related compound, (py-C12H25)Br, with K2[B10H10] in an aqueous solution to obtain a salt-like substance, which suggests that 1-Dodecylpyridin-1-ium chloride could be synthesized through quaternization reactions involving pyridine derivatives and appropriate chlorides .
Molecular Structure Analysis
The molecular and crystal structure of 1-Dodecylpyridin-1-ium chloride monohydrate has been determined, revealing that the hydrocarbon chains are arranged in a parallel fashion and interlink in a bimolecular layer. The conformation of the hydrocarbon chain is almost completely trans-planar, and the angle between the planes of the hydrocarbon chain and the pyridine ring is 79.16° .
Chemical Reactions Analysis
1-Dodecylpyridin-1-ium chloride is involved in complex formation reactions with multicharged anionic planar substances, such as azo dyes and benzene- or naphthalenesulfonates. These interactions are characterized by both hydrophobic and electrostatic forces, leading to the formation of complexes that can precipitate out of solution . Additionally, the compound forms a host-guest complex with β-cyclodextrin, which has been studied using surface tension measurements .
Physical and Chemical Properties Analysis
The critical micelle concentration (cmc), degree of counter-ion binding (β), and average aggregation number (n) of 1-Dodecylpyridin-1-ium chloride have been determined through various methods, including electrical conductivity measurements, ion-selective electrodes, and light scattering. These studies have shown that the cmc, β, and n values are temperature-dependent and that the micelles formed by this surfactant may not be as compact as common spherical micelles . The surfactant ion activity decreases with increasing surfactant concentrations above the cmc, while the counterion activity increases . Surface tension studies have also contributed to understanding the complexation behavior of this surfactant in the presence of electrolytes .
Aplicaciones Científicas De Investigación
Chloride Binding in Cement-Based Materials Chloride binding in cement-based materials is a complex phenomenon influenced by various factors, including chloride concentration, cement composition, and temperature. Chloride ions, such as those from 1-Dodecylpyridin-1-ium chloride hydrate, can either exist in the pore solution, be chemically bound to hydration products, or be physically held to the surface of hydration products. Understanding chloride binding is crucial for predicting the service life of concrete structures in chloride-rich environments, such as coastal areas (Yuan et al., 2009).
Salt Hydrates in Phase Change Materials Salt hydrates, including those based on chloride salts, are increasingly researched for their application in phase change materials (PCMs) due to their higher phase transition enthalpies and lower costs compared to organic PCMs. Their stability and phase transition properties are crucial for energy storage and thermal regulation applications (Schmit et al., 2020).
Micellization and Gas Hydrate Formation The micellization process, which can be influenced by compounds like 1-Dodecylpyridin-1-ium chloride hydrate, plays a significant role in promoting or inhibiting gas hydrate formation. This process is critical for applications in gas storage and flow assurance. Understanding how micellization affects hydrate formation can lead to the development of more efficient methods for gas storage and transportation (Farhadian et al., 2022).
Food Technology Applications In food technology, gas hydrates, including CO2 hydrates, have been explored for applications such as juice concentration, desalination, carbonation, and food preservation. The ability of certain hydrates to concentrate juices without significant loss of quality highlights the potential of hydrates in food processing and preservation (Srivastava et al., 2021).
Geochemical Transport and Ore Formation The hydration and complexation of metals in hydrothermal fluids, which can be influenced by chloride ions from compounds like 1-Dodecylpyridin-1-ium chloride hydrate, play a key role in the mobility of elements and the formation of ore deposits. Understanding these processes can improve our ability to explore and exploit mineral resources (Brugger et al., 2016).
Safety and Hazards
1-Dodecylpyridin-1-ium chloride hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Mecanismo De Acción
Target of Action
1-Dodecylpyridin-1-ium chloride hydrate is a type of cationic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Mode of Action
The mode of action of 1-Dodecylpyridin-1-ium chloride hydrate is primarily based on its surfactant properties. As a cationic surfactant, it can interact with negatively charged surfaces, which can lead to a variety of effects such as altering membrane permeability or facilitating the delivery of other compounds .
Result of Action
The result of the action of 1-Dodecylpyridin-1-ium chloride hydrate can vary depending on the context. As a surfactant, it can disrupt cell membranes, which can lead to cell lysis in some cases. It can also facilitate the delivery of other compounds into cells .
Propiedades
IUPAC Name |
1-dodecylpyridin-1-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGUWSWAKGEGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583484 | |
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecylpyridin-1-ium chloride hydrate | |
CAS RN |
207234-02-4 | |
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecylpyridinium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

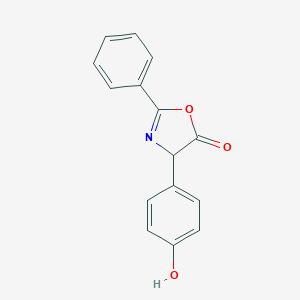
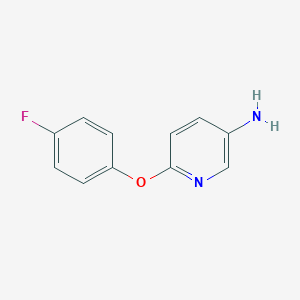


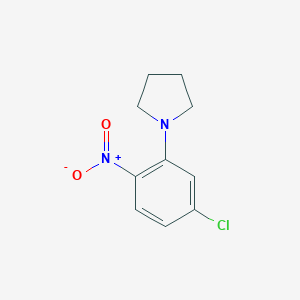
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
